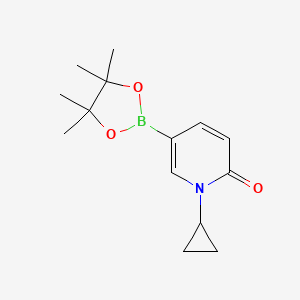

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Description

This compound is a pyridin-2(1H)-one derivative featuring a cyclopropyl substituent at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) group at the 5-position. Its molecular formula is C₁₆H₂₂BNO₃, with a molecular weight of 289.19 g/mol (CAS: 1596367-28-0) . The boronate ester moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(17)16(9-10)11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQKCGSTAZGHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves multiple steps:

Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

Attachment of the Dioxaborolane Moiety: This is usually done via borylation reactions, where boronic esters are introduced under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biological studies.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one involves its interaction with molecular targets and pathways. The exact mechanism would depend on the specific application, but it could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one boronate esters are a versatile class of intermediates. Below is a detailed comparison of the target compound with analogs differing in substituents, reactivity, and applications.

Substituent Variations on the Pyridinone Nitrogen

The substituent at the 1-position significantly influences steric bulk, solubility, and synthetic utility:

Key Insight: The cyclopropyl analog exhibits superior metabolic stability compared to alkyl-substituted derivatives, making it preferable in drug discovery . Methyl and ethyl variants are more economical but less stable under physiological conditions.

Additional Substituents on the Pyridinone Ring

Modifications beyond the 1-position further diversify reactivity:

Key Insight : Methyl groups at the 3- or 4-positions alter electronic density, affecting cross-coupling efficiency. The 1,3-dimethyl derivative is widely used in crystallographic studies due to its high purity and stability .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura reactions. Comparative studies highlight differences in coupling efficiency:

- Target Compound : Demonstrated in copper(II)-mediated couplings with aryl halides (e.g., 90°C, pyridine solvent, 64% yield) .

- 1-Methyl Analog : Lower reactivity due to reduced steric protection of the boronate group, requiring longer reaction times .

- 1-Isobutyl Analog : Higher yields (75–85%) in palladium-catalyzed couplings with electron-deficient aryl chlorides .

Data Table :

Physicochemical Properties

Biological Activity

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action and therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C13H18BNO3

- Molecular Weight : 233.10 g/mol

- CAS Number : 1151802-22-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming covalent bonds with target biomolecules.

1. Kinase Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against various kinases. For instance, the inhibition of GSK-3β (Glycogen Synthase Kinase 3 beta) has been documented in related compounds. In a study involving structural modifications, compounds demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β, suggesting that the cyclopropyl and dioxaborolane substituents may enhance inhibitory potency .

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 10 |

| Compound B | GSK-3β | 1314 |

| 1-Cyclopropyl... | GSK-3β | TBD |

2. Antiparasitic Activity

The compound's structural features may also contribute to its antiparasitic properties. In a related study on pyridyl derivatives, modifications led to enhanced activity against parasitic infections with EC50 values as low as 0.010 μM for certain derivatives . This suggests that the incorporation of the pyridine ring in the structure may be beneficial for targeting parasitic pathways.

3. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in cellular models. Inhibition of nitric oxide production and pro-inflammatory cytokines was observed in lipopolysaccharide-induced models . This highlights its potential use in treating inflammatory conditions.

Case Study 1: GSK-3β Inhibition

In a study examining various derivatives of pyridinyl compounds, it was found that those containing cyclopropyl groups exhibited significant inhibition of GSK-3β activity. The structure-activity relationship (SAR) analysis indicated that the cyclopropyl substituent plays a crucial role in enhancing biological activity .

Case Study 2: Antiparasitic Efficacy

A series of pyridyl derivatives were synthesized and tested for antiparasitic efficacy. The results indicated that modifications at the 8-position of the pyridine ring significantly affected potency against parasites. The most active compound had an EC50 of 0.010 μM, demonstrating that strategic substitutions can lead to substantial increases in biological activity .

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for coupling with aryl/heteroaryl halides. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) in solvents like DMF or THF are common . Precursor compounds such as 5-bromo-1-cyclopropylpyridin-2(1H)-one may undergo borylation using bis(pinacolato)diboron (B₂pin₂) under catalytic conditions .

Q. How is the compound characterized structurally and chemically?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; boronic ester signals near δ 1.3 ppm for pinacol methyl groups) .

- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for verifying the boronate stereochemistry and cyclopropyl ring geometry .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound?

The boronic ester is moisture-sensitive; storage under inert gas (e.g., N₂) in anhydrous solvents (e.g., DCM, THF) is recommended. Solubility in polar aprotic solvents (e.g., DMSO) is moderate but decreases in aqueous media due to boronate hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in Suzuki-Miyaura couplings involving this compound?

- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to balance reactivity and selectivity.

- Base Selection: Use weaker bases (e.g., K₃PO₄) to reduce protodeboronation side reactions.

- Temperature Control: Lower reaction temperatures (e.g., 60°C) may suppress undesired homocoupling .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

- Case Example: If X-ray data (e.g., bond lengths in the cyclopropyl ring) conflict with NMR-derived coupling constants, perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects. Cross-validate with variable-temperature NMR to assess dynamic effects .

Q. What strategies improve regioselectivity in functionalizing the pyridin-2(1H)-one core?

- Directed Metalation: Use directing groups (e.g., amides) to control C-H activation at the 3- or 4-position.

- Protection/Deprotection: Temporarily protect the boronic ester with diethanolamine to prevent interference during electrophilic substitutions .

Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

- Steric Effects: The cyclopropyl ring enhances metabolic stability by shielding reactive sites.

- Conformational Restriction: It rigidifies the pyridinone scaffold, potentially improving target binding affinity (e.g., enzyme inhibition) .

Methodological Tables

Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | Na₂CO₃ (2 equiv) | |

| Solvent | DMF/H₂O (9:1) | |

| Temperature | 80°C, 12 h |

Table 2: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃) | |

| ¹³C NMR | δ 83.5 (B-O-C pinacol) | |

| HRMS (ESI+) | [M+H]⁺ calc. for C₁₄H₂₁BNO₃: 274.1672 |

Critical Analysis of Evidence

- The boronate group’s stability in aqueous media () contrasts with its reactivity in cross-couplings (), necessitating careful solvent selection.

- SHELX’s dominance in crystallography () is validated by its robustness in handling small-molecule datasets, though complementary techniques like DFT are advised for electronic structure analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.